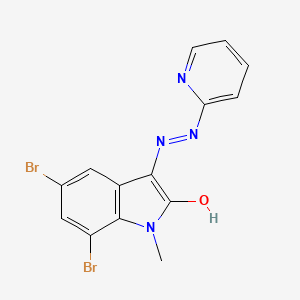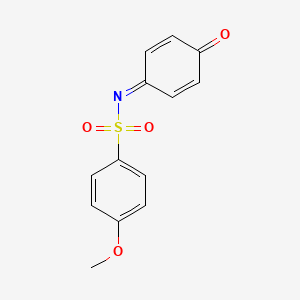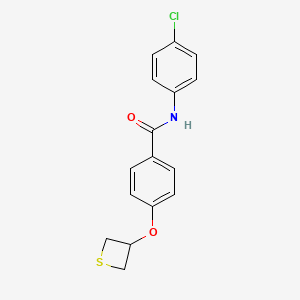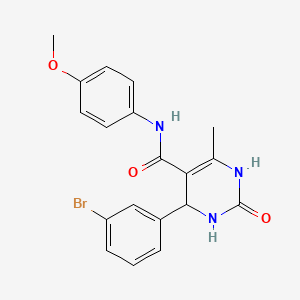![molecular formula C27H24N2O5S2 B5071151 N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide](/img/structure/B5071151.png)
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide is a complex organic compound that features a benzyl group, a sulfonamide group, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of a boronic acid derivative with a sulfonamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide has several scientific research applications:
Organic Synthesis: It is used in various organic transformations, such as cross-coupling reactions and C-H functionalizations.
Catalysis: The compound’s unique reactivity makes it a useful catalyst in a variety of reactions.
Materials Science: Its physical and chemical properties make it highly versatile and useful in developing new materials.
Development of Fluorescent Sensors: Boronic acid compounds like this one have been developed as sensors to recognize carbohydrates or other substances.
Molecular Probes: It is also used in the development of molecular probes due to its unique reactivity and versatility.
Mechanism of Action
The mechanism of action of N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, benzenesulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells . This inhibition can lead to changes in cellular pH and interfere with tumor growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-boronobenzenesulfonamide: This compound shares a similar structure but includes a boron atom instead of a benzoyl group.
N-butyl-benzenesulfonamide: This compound features a butyl group instead of a benzyl group and has different applications and properties.
Uniqueness
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide is unique due to its combination of benzyl, sulfonamide, and benzoyl groups, which confer distinct reactivity and versatility. This makes it particularly valuable in organic synthesis, catalysis, and materials science.
Properties
IUPAC Name |
N-benzyl-3-[3-(benzylsulfamoyl)benzoyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O5S2/c30-27(23-13-7-15-25(17-23)35(31,32)28-19-21-9-3-1-4-10-21)24-14-8-16-26(18-24)36(33,34)29-20-22-11-5-2-6-12-22/h1-18,28-29H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSISNLNKQEVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)C3=CC(=CC=C3)S(=O)(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[2-ethylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-N-methyl-2-pyridin-2-ylethanamine](/img/structure/B5071091.png)
![2-{[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid](/img/structure/B5071099.png)
![6-hydroxy-5-[(5-hydroxy-1,3,3-trimethylcyclohexyl)methyliminomethyl]-1H-pyrimidine-2,4-dione](/img/structure/B5071101.png)


![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5071136.png)

![5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5071163.png)
![3-({[(4-bromophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5071171.png)
![2-[(3-bromophenyl)methylsulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5071178.png)
![2-[(2,5-DIMETHYLPHENOXY)METHYL]-5-FLUORO-1H-1,3-BENZODIAZOLE](/img/structure/B5071187.png)
![ethyl [{1-[ethoxy(oxo)acetyl]-2-methyl-1,2,3,4-tetrahydro-4-quinolinyl}(phenyl)amino](oxo)acetate](/img/structure/B5071188.png)
![4-[1,3-Bis(3,5-DI-tert-butyl-4-hydroxyphenyl)propyl]-2,6-DI-tert-butylphenol](/img/structure/B5071193.png)
